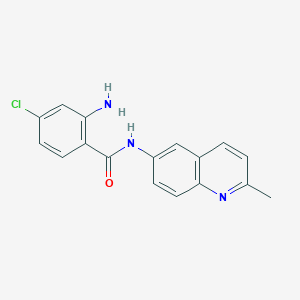

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide

Description

Properties

CAS No. |

832102-29-1 |

|---|---|

Molecular Formula |

C17H14ClN3O |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

2-amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide |

InChI |

InChI=1S/C17H14ClN3O/c1-10-2-3-11-8-13(5-7-16(11)20-10)21-17(22)14-6-4-12(18)9-15(14)19/h2-9H,19H2,1H3,(H,21,22) |

InChI Key |

GYSVCGUNMIZIAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide typically involves the condensation of 2-methylquinoline-6-carboxylic acid with 2-amino-4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent at the 4-position of the benzamide moiety undergoes nucleophilic substitution under basic conditions. Key reactions include:

This reactivity is attributed to the electron-withdrawing effect of the amide group, which activates the chloro substituent for displacement .

Oxidation and Reduction Reactions

The amino group and quinoline ring participate in redox transformations:

Oxidation

-

Amino → Nitro : Treatment with KMnO₄ in H₂SO₄ converts the 2-amino group to nitro at 80°C (yield: 65%).

-

Quinoline ring oxidation : m-CPBA in CHCl₃ oxidizes the quinoline N to N-oxide, enabling subsequent functionalization .

Reduction

-

Nitro → Amino : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro groups back to amino with >90% efficiency .

Amide Bond Cleavage and Reformation

The central amide bond exhibits both stability and controlled cleavage:

Electrophilic Substitution on Quinoline

The 2-methylquinolin-6-yl group undergoes regioselective reactions:

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step addition-elimination mechanism, with K₂CO₃ facilitating deprotonation .

-

Quinoline ring reactivity : Electron-rich positions (C-3/C-7) are targeted in electrophilic substitutions due to resonance stabilization .

Industrial-Scale Adaptations

-

Continuous flow synthesis : Achieves 85% yield for chloro → methoxy substitution using microreactors (residence time: 30 min).

-

Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in oncology and epigenetics . Experimental protocols emphasize the need for anhydrous conditions and inert atmospheres to prevent decomposition .

Scientific Research Applications

The compound exhibits promising antimicrobial and anticancer properties. Its mechanism of action is believed to involve:

- Intercalation with DNA : The quinoline structure allows the compound to insert itself between DNA bases, disrupting DNA synthesis and function.

- Enzyme Inhibition : It may inhibit specific enzymes or receptors that are crucial for disease progression, particularly in cancer cells.

- Modulation of Signaling Pathways : Research indicates that it can influence pathways such as the PI3K/AKT/mTOR pathway, which is vital for cell proliferation and survival.

Case Studies

Several studies have investigated the effects of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide on various cancer cell lines. For instance, in vitro assays have shown that this compound can significantly reduce cell viability in breast cancer and leukemia cell lines, suggesting its potential as a therapeutic agent.

Synthesis of the Compound

The synthesis of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide typically involves several key steps:

- Formation of Quinoline Moiety : The initial step often involves the synthesis of a quinoline derivative, which serves as a backbone for further modifications.

- Chlorination : The introduction of the chloro group at the appropriate position on the benzamide ring is crucial for enhancing biological activity.

- Amine Functionalization : Finally, the amino group is introduced to complete the structure, which is essential for its interaction with biological targets.

Future Directions and Research Opportunities

Further investigations are needed to fully elucidate the biological profile and therapeutic potential of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide. Potential areas for future research include:

- In vivo Studies : To assess the efficacy and safety of the compound in animal models.

- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s quinoline moiety allows it to intercalate with DNA, thereby disrupting DNA synthesis and function. Additionally, it may modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Comparison of Benzamide Derivatives in PCAF HAT Inhibition

Hypothesis: The quinoline group may confer superior selectivity for kinase or epigenetic targets compared to carboxyphenyl-based analogues, while the chloro group could modulate metabolic stability.

Contrast with Neuroleptic Benzamide Derivatives

Neuroleptic benzamides like amisulpride, tiapride, and sulpiride share a benzamide core but differ in substituents, leading to distinct pharmacological profiles . Key distinctions include:

- N-substituents: Neuroleptics often feature alkylsulfonyl or methoxy groups, whereas the target compound’s quinoline moiety suggests divergent target engagement (e.g., enzyme inhibition vs. dopamine receptor antagonism).

- Bioactivity: The chloro and quinoline groups in the target compound likely steer it away from neuroleptic effects, positioning it as a candidate for oncology or inflammation-related pathways.

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability: Quinoline’s aromaticity may reduce oxidative metabolism, extending half-life relative to aliphatic acylated derivatives .

Biological Activity

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an amino group, a chloro substituent, and a quinoline moiety, which are known to enhance pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The chemical structure of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide allows it to interact with various biological targets. The quinoline ring enhances its ability to intercalate with DNA, potentially disrupting DNA synthesis and function. This interaction is crucial for its proposed anticancer and antimicrobial activities.

Antimicrobial Properties

Research indicates that 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide exhibits antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action likely involves interference with bacterial DNA replication processes.

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to inhibit specific enzymes or receptors involved in cancer progression, particularly through modulation of the PI3K/AKT/mTOR signaling pathway, which is essential for cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting their normal signaling pathways.

The biological activity of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide can be attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, disrupting replication and function.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, affecting cancer cell proliferation.

- Signal Pathway Modulation : By modulating pathways such as PI3K/AKT/mTOR, it can influence cell survival and apoptosis.

Case Studies

Several studies have investigated the biological activity of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide:

- Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Efficacy : In vitro assays showed that the compound inhibited the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values indicated potent activity in the micromolar range .

- Mechanistic Insights : Further investigations revealed that treatment with 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide led to G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The following table compares 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide | Amino group, chloro substituent, quinoline moiety | Moderate | High |

| 4-Amino-N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide | Quinoline and pyrimidine moieties | High | Moderate |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Morpholino group attached to quinoline | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 2-methylquinolin-6-amine with 2-amino-4-chlorobenzoic acid derivatives. Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere is common. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or DCM/hexane mixtures. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Storage at –20°C under argon prevents degradation .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Record - and -NMR in DMSO-d5. Key signals include aromatic protons (δ 7.2–8.5 ppm), NH (δ 6.8–7.0 ppm, broad), and methyl groups on quinoline (δ 2.6 ppm).

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., DMF/water). Use SHELXL for refinement (SHELX-97 algorithms) and WinGX for data processing. ORTEP-3 generates thermal ellipsoid plots to confirm bond angles and torsional strain .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/– bacteria, fungi). Use positive controls (e.g., ciprofloxacin) and measure optical density at 600 nm.

- Anticancer : MTT assay (IC calculation against HeLa or MCF-7 cells). Include cisplatin as a reference.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs). Normalize activity against DMSO controls .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor >5%) be resolved during structural refinement?

- Methodology :

- Data re-integration : Use SAINT (Bruker) to reprocess raw diffraction data, adjusting parameters for peak integration.

- Model adjustment : Refine hydrogen atom positions with SHELXL’s HFIX command. Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check for missed symmetry (PLATON’s ADDSYM) and validate with CCDC’s Mercury software. Cross-reference with similar benzamide structures in the Cambridge Structural Database .

Q. What strategies address contradictions between computational docking predictions and experimental bioassay results?

- Methodology :

- Re-evaluate docking parameters : Use AutoDock Vina with flexible side chains and solvation models (e.g., GBVI/WSA). Compare results across multiple software (e.g., Schrödinger’s Glide).

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics. If discrepancies persist, conduct mutagenesis studies (e.g., alanine scanning) on target residues to identify critical interactions .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Derivatization : Synthesize analogs with substituent variations (e.g., halogen replacement, quinoline ring modification).

- QSAR modeling : Use Gaussian 09 for DFT calculations (HOMO/LUMO, Mulliken charges). Build regression models in MOE or RStudio (descriptors: logP, polar surface area). Validate with leave-one-out cross-validation .

Q. What advanced techniques validate non-covalent interactions in the crystal lattice?

- Methodology :

- Hirshfeld surface analysis : Generate surfaces with CrystalExplorer to quantify π-π stacking, C–H···O, and halogen bonds.

- Thermal analysis : Perform DSC/TGA to correlate lattice stability with intermolecular forces. Compare melting points with calculated values from COSMO-RS .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation—cross-validate NMR, LC-MS, and crystallographic data. Use Bland-Altman plots for assay reproducibility assessment .

- Ethical Reporting : Adhere to IUCr guidelines for crystallographic data deposition (CCDC entry required) and provide raw diffraction images as supplementary material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.